molecular formula C10H14ClN3O B3023984 [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol CAS No. 954228-21-8

[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol

Cat. No.: B3023984
CAS No.: 954228-21-8
M. Wt: 227.69 g/mol
InChI Key: NNZZCHRTFIIRDO-UHFFFAOYSA-N
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Description

[1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol: is a chemical compound with the molecular formula C10H14ClN3O It is a derivative of piperidine and pyrimidine, featuring a chloropyrimidine moiety attached to a piperidine ring, which is further substituted with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol typically involves the reaction of 2-chloropyrimidine with piperidine derivatives under controlled conditions. One common method includes the nucleophilic substitution reaction where 2-chloropyrimidine reacts with piperidine in the presence of a base to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 0°C to 50°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Chemistry: In chemistry, [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets such as enzymes and receptors .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is utilized in the synthesis of agrochemicals and other specialty chemicals. Its unique structure allows for the development of products with specific properties and functions .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-(2-Chloropyrimidin-4-yl)piperidin-4-yl]methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloropyrimidine moiety enhances its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

[1-(2-chloropyrimidin-4-yl)piperidin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-10-12-4-1-9(13-10)14-5-2-8(7-15)3-6-14/h1,4,8,15H,2-3,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZZCHRTFIIRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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